molecular formula C18H23N3O3 B5993084 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one

3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B5993084
M. Wt: 329.4 g/mol
InChI Key: XPLGRYLWUOTWPV-UHFFFAOYSA-N
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Description

3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridazinone core, which is known for its diverse biological activities

Properties

IUPAC Name

3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-17-8-6-15(19-20-17)7-9-18(23)21-10-11-24-16(13-21)12-14-4-2-1-3-5-14/h1-5,16H,6-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLGRYLWUOTWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1CCC(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylmorpholine Moiety: This step involves the reaction of benzylamine with morpholine under specific conditions to form the benzylmorpholine intermediate.

    Introduction of the Pyridazinone Core: The benzylmorpholine intermediate is then reacted with a suitable precursor, such as a pyridazine derivative, under controlled conditions to form the desired pyridazinone core.

    Final Coupling Step: The final step involves the coupling of the benzylmorpholine moiety with the pyridazinone core through a series of reactions, including condensation and cyclization, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylmorpholine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with cellular receptors involved in pain signaling, contributing to its analgesic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one stands out due to its unique combination of a pyridazinone core and a benzylmorpholine moiety

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